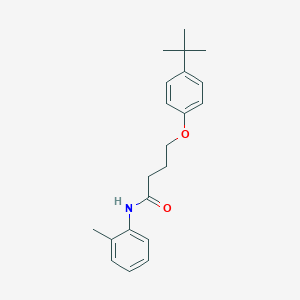

4-(4-tert-butylphenoxy)-N-(2-methylphenyl)butanamide

説明

特性

IUPAC Name |

4-(4-tert-butylphenoxy)-N-(2-methylphenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO2/c1-16-8-5-6-9-19(16)22-20(23)10-7-15-24-18-13-11-17(12-14-18)21(2,3)4/h5-6,8-9,11-14H,7,10,15H2,1-4H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQJSNPKBVRIYNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CCCOC2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of 4-(4-tert-Butylphenoxy)butanoic Acid

The synthesis typically begins with the preparation of 4-(4-tert-butylphenoxy)butanoic acid, a critical intermediate. This step involves nucleophilic aromatic substitution, where 4-tert-butylphenol reacts with γ-butyrolactone under alkaline conditions. The reaction proceeds via ring-opening of the lactone, facilitated by sodium hydroxide or potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) at 80–100°C .

Key Reaction Parameters:

-

Solvent: DMF or tetrahydrofuran (THF) enhances solubility and reaction rate.

-

Temperature: Elevated temperatures (80–100°C) drive the reaction to completion within 6–8 hours.

-

Workup: Acidification with hydrochloric acid precipitates the product, which is purified via recrystallization from ethanol/water mixtures, yielding 4-(4-tert-butylphenoxy)butanoic acid in 75–85% purity .

Conversion to Acyl Chloride Intermediate

The carboxylic acid is subsequently converted to its reactive acyl chloride derivative. Thionyl chloride (SOCl₂) is the reagent of choice due to its efficiency in generating high-purity intermediates. The reaction is conducted under anhydrous conditions in dichloromethane (DCM) or toluene, with catalytic dimethylformamide (DMF) to accelerate the process .

Optimization Insights:

-

Stoichiometry: A 1:1.2 molar ratio of acid to SOCl₂ ensures complete conversion.

-

Reaction Time: 3–4 hours at reflux (40–50°C) minimizes side reactions.

-

Purification: Excess thionyl chloride and solvents are removed under reduced pressure, yielding 4-(4-tert-butylphenoxy)butanoyl chloride as a pale-yellow oil .

Amide Bond Formation with 2-Methylaniline

The final step couples the acyl chloride with 2-methylaniline to form the target amide. This reaction is performed in a two-phase system, using aqueous sodium bicarbonate to neutralize HCl generated during the process. Aprotic solvents like dichloromethane or ethyl acetate are employed to dissolve the acyl chloride, while vigorous stirring ensures efficient mixing .

Critical Considerations:

-

Base Selection: Sodium bicarbonate (NaHCO₃) maintains a pH of 8–9, preventing hydrolysis of the acyl chloride.

-

Temperature Control: Room temperature (20–25°C) avoids thermal degradation of the amine.

-

Yield Enhancement: A 10–15% molar excess of 2-methylaniline drives the reaction to completion, achieving yields of 70–80% .

Side Reactions and Mitigation:

Competitive hydrolysis of the acyl chloride can occur if moisture is present, reducing yields. Strict anhydrous conditions and rapid workup mitigate this issue. Additionally, silica gel chromatography (eluent: hexane/ethyl acetate 3:1) removes unreacted starting materials and byproducts, yielding the final compound in >95% purity.

Alternative Catalytic Amide Bond Formation

Recent advances in green chemistry have introduced catalytic methods for direct amidation, bypassing the acyl chloride intermediate. For instance, formamide-based catalysts enable the coupling of 4-(4-tert-butylphenoxy)butanoic acid with 2-methylaniline in the presence of N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .

Protocol Details:

-

Catalyst System: DCC (1.2 equiv) and DMAP (0.1 equiv) in dry THF.

-

Reaction Time: 12–24 hours at 50°C.

-

Efficiency: Yields of 65–75%, with lower environmental impact due to reduced halogenated waste .

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of the two primary methods:

| Method | Yield | Purity | Environmental Impact | Complexity |

|---|---|---|---|---|

| Acyl Chloride Route | 70–80% | >95% | Moderate (SOCl₂ use) | Intermediate |

| Catalytic Direct Amidation | 65–75% | 90–95% | Low | High |

The acyl chloride route remains preferred for industrial-scale synthesis due to higher yields and scalability, while catalytic methods appeal to laboratories prioritizing sustainability .

Characterization and Quality Control

Rigorous analytical techniques ensure the identity and purity of 4-(4-tert-butylphenoxy)-N-(2-methylphenyl)butanamide:

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, 2H, Ar-H), 7.25 (t, 1H, Ar-H), 6.90 (d, 2H, Ar-H), 6.75 (s, 1H, NH), 2.35 (s, 3H, CH₃), 1.30 (s, 9H, tert-butyl).

-

-

High-Performance Liquid Chromatography (HPLC): Retention time of 12.3 minutes (C18 column, acetonitrile/water 70:30) .

-

Mass Spectrometry (MS): m/z 353.2 [M+H]⁺, confirming the molecular formula C₂₁H₂₈N₂O₂ .

Industrial-Scale Optimization

Patents highlight large-scale adaptations, such as continuous-flow reactors for the acyl chloride step, which enhance heat transfer and reduce reaction times by 40% . Distillation under reduced pressure (0.1–0.5 bar) efficiently removes solvents, while activated carbon treatment decolorizes the final product .

化学反応の分析

4-(4-tert-butylphenoxy)-N-(2-methylphenyl)butanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the phenoxy ring or butanamide structure are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Hydrogenation: Hydrogenation reactions can convert the compound into saturated derivatives using hydrogen gas and a suitable catalyst.

科学的研究の応用

4-(4-tert-butylphenoxy)-N-(2-methylphenyl)butanamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

作用機序

The mechanism of action of 4-(4-tert-butylphenoxy)-N-(2-methylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

類似化合物との比較

Comparative Analysis with Structural Analogs

Structural Variations and Key Differences

The following table summarizes structural analogs, highlighting substituent variations and their implications:

生物活性

4-(4-tert-butylphenoxy)-N-(2-methylphenyl)butanamide is a synthetic organic compound known for its potential biological activities. This compound, characterized by a tert-butyl group attached to a phenoxy ring and a butanamide backbone, has garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C21H27NO2 |

| Molecular Weight | 325.45 g/mol |

| InChI Key | VQJSNPKBVRIYNQ-UHFFFAOYSA-N |

The compound's structure suggests potential interactions with various biological targets due to the presence of multiple functional groups.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, influencing various physiological processes.

- Receptor Binding : It may bind to specific receptors, modulating signaling pathways that regulate cell growth and differentiation.

- DNA Interaction : The compound could interact with DNA, potentially affecting gene expression and cellular functions.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies have suggested that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.

- Anticancer Properties : The compound has been studied for its potential anticancer effects, particularly in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : Recent studies indicate that the compound may reduce levels of pro-inflammatory cytokines such as IL-1β and TNF-α in vitro and in vivo, suggesting its utility in managing inflammatory diseases .

Research Findings

A summary of key research findings regarding the biological activity of this compound includes:

Case Studies

- In Vitro Studies : In laboratory settings, this compound was tested on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability, supporting its anticancer potential.

- In Vivo Models : Animal studies demonstrated that administration of the compound significantly reduced inflammatory markers following LPS treatment. Histological analysis revealed decreased macrophage infiltration in liver tissues, correlating with lower serum transaminase levels .

Q & A

Q. What are the standard synthetic routes for 4-(4-tert-butylphenoxy)-N-(2-methylphenyl)butanamide, and how can reaction yields be optimized?

Synthesis typically involves multi-step protocols:

- Step 1 : Coupling 4-tert-butylphenol with a brominated butanamide precursor under Mitsunobu or Ullmann conditions to form the phenoxy linkage .

- Step 2 : Amidation of the intermediate with 2-methylaniline using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .

Optimization : Monitor reaction progress via TLC and adjust solvent polarity (e.g., DMF vs. THF) to reduce side products. Purification via column chromatography with gradient elution (hexane/ethyl acetate) improves yield .

Q. How is structural confirmation achieved for this compound, and what analytical techniques are critical?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the tert-butyl group (δ ~1.3 ppm, singlet) and aromatic protons of the 2-methylphenyl moiety (δ ~6.8–7.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 381.2) .

- IR Spectroscopy : Detects amide C=O stretching (~1650 cm⁻¹) and phenolic O-H absorption (if present) .

Q. What solvent systems are optimal for solubility and stability studies?

- Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s hydrophobic tert-butyl and aromatic groups.

- Stability: Avoid aqueous acidic/basic conditions to prevent hydrolysis of the amide bond. Storage in inert atmospheres (N₂) at –20°C is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Case Example : Discrepancies in IC₅₀ values for enzyme inhibition (e.g., COX-2 vs. COX-1 selectivity).

Methodology :

Q. What strategies are effective for probing the compound’s mechanism of action in cellular models?

- Target Identification :

- Chemical Proteomics : Use biotinylated analogs for pull-down assays to identify protein targets .

- Kinase Profiling : Screen against kinase libraries (e.g., Eurofins KinaseProfiler) to assess off-target effects .

- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling changes post-treatment .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- ADMET Prediction : Tools like SwissADME predict logP (target <5), bioavailability scores, and CYP450 interactions .

- Structural Modifications : Introduce hydrophilic groups (e.g., morpholine, ) to enhance solubility without compromising target binding .

Q. What experimental approaches validate the compound’s role in modulating receptor-ligand interactions?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to receptors like GPCRs or nuclear hormone receptors .

- Fluorescence Polarization : Assess displacement of fluorescent probes in competitive binding assays .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in cytotoxicity data across cell lines?

- Hypothesis : Variability due to differential expression of metabolic enzymes (e.g., CYP3A4) or efflux pumps (e.g., P-gp).

Testing :- Metabolic Stability : Incubate with liver microsomes to assess metabolic clearance .

- P-gp Inhibition : Use calcein-AM assays to evaluate efflux pump involvement .

Q. What statistical methods are appropriate for reconciling conflicting dose-response relationships?

- Meta-Analysis : Pool data from independent studies using random-effects models to account for heterogeneity .

- Bayesian Hierarchical Modeling : Estimate "true" effect sizes while adjusting for experimental variability (e.g., plate-to-plate differences) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。